molecular formula C7H11ClOSi B108500 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one CAS No. 18245-82-4

1-Chloro-4-(trimethylsilyl)but-3-yn-2-one

Cat. No.: B108500
CAS No.: 18245-82-4
M. Wt: 174.7 g/mol
InChI Key: YNHLTRNOGXIHRW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-Chloro-4-(trimethylsilyl)but-3-yn-2-one is an organic compound used as a reagent or intermediate in organic synthesis reactions . It is commonly used as a starting material for the synthesis of other organic compounds, particularly those containing a butyne skeleton .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it can be prepared by reacting p-phenylenone with trimethylchlorosilane . The reaction generally involves heating and reacting p-phenylenone with hydrochloric acid and trimethylchlorosilane under appropriate conditions to produce the target product .

Biochemical Pathways

It is known that the compound can undergo asymmetric bioreduction to enantiopure { (s)-tmsbol in various hydrophilic ionic liquid (ils) solvent systems .

Pharmacokinetics

It has a molecular weight of 206.74g/mol, a boiling point of 160-161 °C, and a density of 1.06 g/mL . It is soluble in organic solvents such as ether and benzene, but insoluble in water . These properties may influence its absorption, distribution, metabolism, and excretion in biological systems.

Result of Action

It is known to be a useful reagent in organic synthesis, contributing to the formation of compounds with a butyne skeleton .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is recommended to handle the compound in a well-ventilated place, away from fire and oxidizing agents . Contact with skin and eyes should be avoided, and appropriate laboratory safety measures, such as wearing protective glasses, gloves, and clothing, are required for its use and handling .

Chemical Reactions Analysis

1-Chloro-4-(trimethylsilyl)but-3-yn-2-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Chloro-4-(trimethylsilyl)but-3-yn-2-one is widely used in scientific research, particularly in organic synthesis. It serves as a reagent or intermediate in the synthesis of other organic compounds, including those containing a butyne skeleton . Its applications extend to:

    Chemistry: Used in the synthesis of complex molecules and as a building block for various chemical reactions.

    Biology: Employed in the study of biochemical pathways and enzyme reactions.

    Medicine: Utilized in the development of pharmaceutical compounds and drug synthesis.

    Industry: Applied in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-Chloro-4-(trimethylsilyl)but-3-yn-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides versatility in synthetic applications and reactivity.

Properties

IUPAC Name

1-chloro-4-trimethylsilylbut-3-yn-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClOSi/c1-10(2,3)5-4-7(9)6-8/h6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHLTRNOGXIHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452514
Record name 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18245-82-4
Record name 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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